molecular formula C11H15N3O2 B12313545 benzyl N-pyrazolidin-3-ylcarbamate

benzyl N-pyrazolidin-3-ylcarbamate

Cat. No.: B12313545
M. Wt: 221.26 g/mol
InChI Key: KGPXKWQNCYCHBG-UHFFFAOYSA-N
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Description

Benzyl N-pyrazolidin-3-ylcarbamate is an organic compound with the molecular formula C12H16N2O2 It is a derivative of pyrazolidine and carbamate, featuring a benzyl group attached to the nitrogen atom of the pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-pyrazolidin-3-ylcarbamate typically involves the reaction of pyrazolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-pyrazolidin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-pyrazolidin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-pyrazolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Benzyl N-pyrazolidin-3-ylcarbamate is unique due to the presence of the pyrazolidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

benzyl N-pyrazolidin-3-ylcarbamate

InChI

InChI=1S/C11H15N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2,(H,13,15)

InChI Key

KGPXKWQNCYCHBG-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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